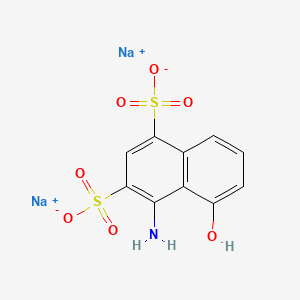
1,3-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, sodium salt is a chemical compound with the molecular formula C10H8NNaO6S2. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and contains both amino and hydroxyl functional groups. This compound is often used in various chemical and industrial applications due to its unique properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,3-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, sodium salt is typically synthesized through the sulfonation of naphthalene. The process involves the following steps:
Sulfonation: Naphthalene is mixed with oleum (a solution of sulfur trioxide in sulfuric acid) at a controlled temperature to introduce sulfonic acid groups at the 1 and 3 positions of the naphthalene ring.
Amination and Hydroxylation: The resulting disulfonic acid is then subjected to amination and hydroxylation reactions to introduce the amino and hydroxyl groups at the 4 and 5 positions, respectively.
Neutralization: The final product is neutralized with sodium hydroxide to form the sodium salt of 1,3-naphthalenedisulfonic acid, 4-amino-5-hydroxy-.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves continuous monitoring and control of temperature, pH, and reaction time.
Análisis De Reacciones Químicas
Types of Reactions: 1,3-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, sodium salt undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinone derivatives.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The sulfonic acid groups can participate in substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amines.
Substitution: Various substituted naphthalene derivatives.
Aplicaciones Científicas De Investigación
1,3-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, sodium salt has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of dyes and pigments.
Biology: Employed in biochemical assays and as a staining agent in microscopy.
Medicine: Investigated for its potential therapeutic properties and as a component in drug formulations.
Industry: Utilized in the manufacture of specialty chemicals, detergents, and surfactants.
Mecanismo De Acción
The mechanism of action of 1,3-naphthalenedisulfonic acid, 4-amino-5-hydroxy-, sodium salt involves its interaction with various molecular targets and pathways. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and receptors. The sulfonic acid groups enhance its solubility and facilitate its transport across biological membranes.
Comparación Con Compuestos Similares
- 1,5-Naphthalenedisulfonic acid
- 4-Amino-1-naphthalenesulfonic acid
- 2-Amino-1,5-naphthalenedisulfonic acid
Comparison: 1,3-Naphthalenedisulfonic acid, 4-amino-5-hydroxy-, sodium salt is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity. Compared to other naphthalenedisulfonic acids, it has enhanced solubility and specific applications in various fields.
Propiedades
Número CAS |
76550-42-0 |
|---|---|
Fórmula molecular |
C10H7NNa2O7S2 |
Peso molecular |
363.3 g/mol |
Nombre IUPAC |
disodium;4-amino-5-hydroxynaphthalene-1,3-disulfonate |
InChI |
InChI=1S/C10H9NO7S2.2Na/c11-10-8(20(16,17)18)4-7(19(13,14)15)5-2-1-3-6(12)9(5)10;;/h1-4,12H,11H2,(H,13,14,15)(H,16,17,18);;/q;2*+1/p-2 |
Clave InChI |
XZGHMYIWMXYELB-UHFFFAOYSA-L |
SMILES canónico |
C1=CC2=C(C(=C1)O)C(=C(C=C2S(=O)(=O)[O-])S(=O)(=O)[O-])N.[Na+].[Na+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


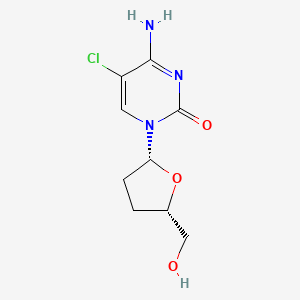
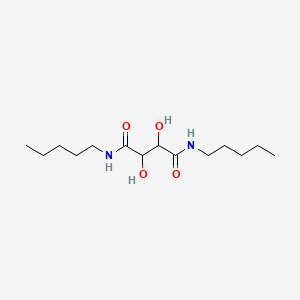
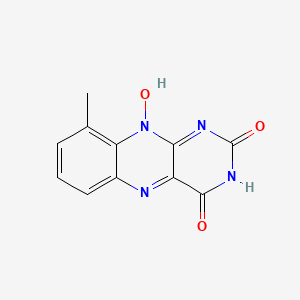
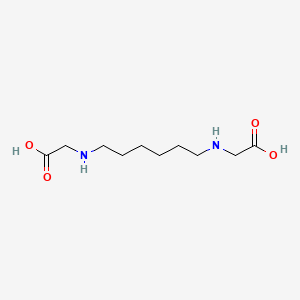
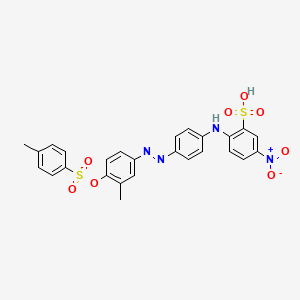
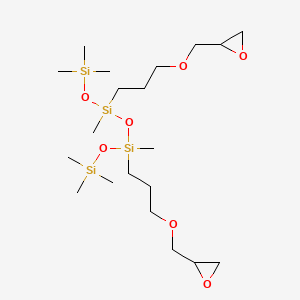

![6-[(4-Aminobenzoyl)amino]-4-hydroxynaphthalene-2-sulfonic acid](/img/structure/B12800375.png)
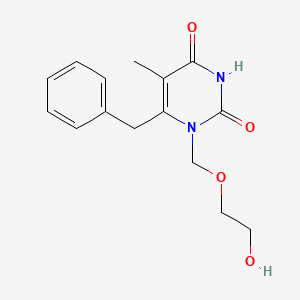
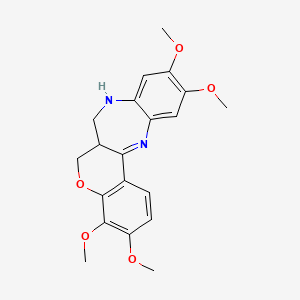
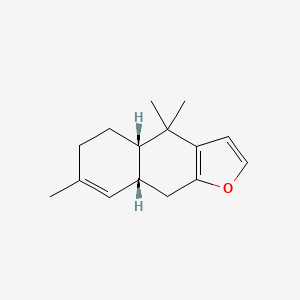
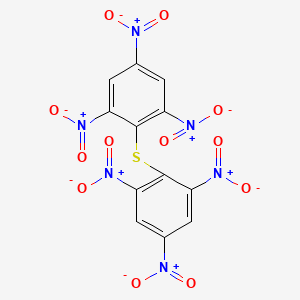
![2-[4-[4-(Diaminomethylideneamino)phenyl]phenyl]guanidine;sulfuric acid](/img/structure/B12800408.png)

